molecular formula C16H16S B585824 4-Butyldibenzothiophene CAS No. 147792-33-4

4-Butyldibenzothiophene

Cat. No. B585824
M. Wt: 240.364
InChI Key: QKPDLQBMDMCYQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butyldibenzothiophene is a chemical compound with the molecular formula C16H16S . It contains a total of 33 atoms, including 16 Hydrogen atoms, 16 Carbon atoms, and 1 Sulfur atom .

Scientific Research Applications

  • Ionic Liquids for Removal of Dibenzothiophene : Ionic liquids like 1-butyl-pyridinium tetrafluoroborate have been used for the removal of dibenzothiophene, a typical organosulfur pollutant, from organic solutions. Such ionic liquids have shown high extraction efficiencies and are reusable, maintaining their efficiency over multiple regeneration cycles (Enayati & Faghihian, 2015).

  • Hydrodesulfurization Kinetics : Studies on the hydrodesulfurization of alkyldibenzothiophenes, including 4-methyl-dibenzothiophene and others, have provided insights into the kinetics and mechanisms of this process. This research is crucial for refining processes where removing sulfur compounds from fuels is essential (Meille et al., 1997).

  • Modifications of Benzothiophene Core in Selective Estrogen Receptor Modulators : The 2-arylbenzothiophene core of raloxifene, a selective estrogen receptor modulator, has been modified in various studies to evaluate its binding to estrogen receptors and its impact on breast cancer cell proliferation. These modifications have provided valuable insights into the role of specific substituents in receptor binding and activity (Grese et al., 1997).

  • Synthesis and Characterization of Organic Molecules : Research on the synthesis and characterization of 4-arylpyrazole-decorated dibenzothiophenes has been conducted. This involves creating conjugated materials comprising small organic molecules, which are valuable for various applications in materials science (Panda et al., 2020).

  • Biodesulfurization of Fossil Fuels : The process of biodesulfurization, using microbial pathways to remove sulfur from dibenzothiophene and related compounds in fossil fuels, has been studied. This research is vital for developing environmentally friendly methods to reduce sulfur content in fuels (Rhee et al., 1998).

properties

IUPAC Name

4-butyldibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16S/c1-2-3-7-12-8-6-10-14-13-9-4-5-11-15(13)17-16(12)14/h4-6,8-11H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPDLQBMDMCYQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C2C(=CC=C1)C3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00703423
Record name 4-Butyldibenzo[b,d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00703423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butyldibenzothiophene

CAS RN

147792-33-4
Record name 4-Butyldibenzo[b,d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00703423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
IIMZ Al-Zahrani - 2009 - eprints.kfupm.edu.sa
Name: Ibrahim Mohammed Al-Zahrani Title: Model System Desulfurization By Using Liquid–Liquid Extraction and Adsorption Techniques Major Field: Chemistry Date: January 2009 …
Number of citations: 2 eprints.kfupm.edu.sa

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.